molecular formula C33H35N5O3 B14887853 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine

6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine

Cat. No.: B14887853
M. Wt: 549.7 g/mol
InChI Key: ITGJKLSIDJDAEP-CWQCAHLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine is a complex organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine typically involves multiple steps, including the formation of the purine core and the introduction of benzyloxy groups. Common synthetic routes may involve:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyloxy Groups: This step may involve nucleophilic substitution reactions using benzyl alcohol or its derivatives under basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions may target the purine core or the benzyloxy groups, potentially leading to the formation of simpler amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine core or the benzyloxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce simpler amine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, purine derivatives are often studied for their roles in cellular processes. This compound may be investigated for its potential interactions with nucleic acids or enzymes involved in purine metabolism.

Medicine

Purine derivatives have been explored for their therapeutic potential in treating various diseases, including cancer and viral infections. This compound may be evaluated for its pharmacological properties and potential as a drug candidate.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance the compound’s binding affinity to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with significant biological roles.

    Caffeine: A well-known stimulant that is also a purine derivative.

    Theobromine: Another purine alkaloid found in cocoa and chocolate.

Uniqueness

The uniqueness of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine lies in its complex structure, which includes multiple benzyloxy groups and a methylenecyclopentyl moiety. This complexity may confer unique chemical and biological properties, distinguishing it from simpler purine derivatives.

Properties

Molecular Formula

C33H35N5O3

Molecular Weight

549.7 g/mol

IUPAC Name

9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-3,6-dihydropurin-2-amine

InChI

InChI=1S/C33H35N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29,32H,1,17-21H2,(H3,34,36,37)/t27-,28-,29-,32?/m1/s1

InChI Key

ITGJKLSIDJDAEP-CWQCAHLGSA-N

Isomeric SMILES

C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5OCC6=CC=CC=C6)N

Canonical SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5OCC6=CC=CC=C6)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.